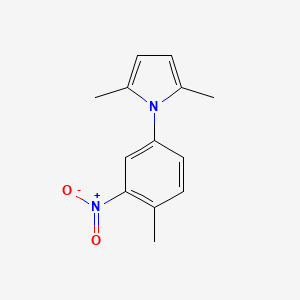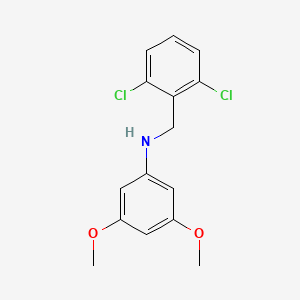
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TPOXX, is a small molecule antiviral drug that was approved by the United States Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. Smallpox is a highly contagious and often fatal viral disease that has been eradicated globally, but there is a concern that the virus could be used as a bioterrorism agent. TPOXX is a promising treatment option for smallpox due to its potent antiviral activity and favorable safety profile.
Mécanisme D'action
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide acts by inhibiting the activity of the viral protein F13, which is essential for the maturation and release of the smallpox virus from infected cells. By blocking this process, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide prevents the spread of the virus to other cells and tissues, and reduces the severity of the infection.
Biochemical and Physiological Effects
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to be well-tolerated in clinical trials, with a favorable safety profile. The drug is rapidly absorbed and eliminated from the body, and does not accumulate in tissues or organs. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has no significant effects on the immune system or other physiological processes, and does not interfere with the normal function of cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide is a valuable tool for studying the biology and pathogenesis of smallpox and other orthopoxviruses in the laboratory. The drug can be used to inhibit viral replication and to study the effects of viral infection on cells and tissues. However, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for handling the drug.
Orientations Futures
There are several future directions for research on N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide and its applications in the prevention and treatment of smallpox and other orthopoxviruses. These include:
1. Optimization of the synthesis and formulation of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide to improve its efficacy, safety, and cost-effectiveness.
2. Development of new antiviral drugs that target different stages of the viral life cycle, and that can be used in combination with N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide to enhance its antiviral activity.
3. Evaluation of the activity of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide against other viral diseases, such as Ebola, Marburg, and Lassa fever.
4. Investigation of the mechanisms of resistance to N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide and the development of strategies to overcome resistance.
5. Development of new diagnostic tools for the rapid and accurate diagnosis of smallpox and other orthopoxviruses, and the monitoring of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide treatment efficacy.
In conclusion, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide is a promising antiviral drug that has been approved for the treatment of smallpox. The drug has shown potent antiviral activity and a favorable safety profile in preclinical and clinical trials. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages and limitations for lab experiments, and there are several future directions for research on the drug and its applications in the prevention and treatment of viral diseases.
Méthodes De Synthèse
The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 2,2,6,6-tetramethyl-4-piperidinol with 2,3,5-trimethylphenyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then reacted with N-(2-chloroacetyl)aminoacetic acid to form N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide. The synthesis of N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in preclinical and clinical trials for its antiviral activity against smallpox. The drug has been shown to inhibit the replication of the smallpox virus in vitro and in vivo, and to reduce the severity and mortality of smallpox infection in animal models. N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been evaluated for its activity against other orthopoxviruses, such as monkeypox and cowpox, and has shown promising results.
Propriétés
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-13-8-14(2)15(3)17(9-13)24-12-18(23)21-16-10-19(4,5)22-20(6,7)11-16/h8-9,16,22H,10-12H2,1-7H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJNOJWKKCSXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
![4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B5834745.png)
